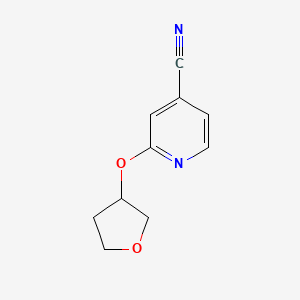
Diethyl 1-isobutyl-1H-pyrazole-3,5-dicarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethyl 1-isobutyl-1H-pyrazole-3,5-dicarboxylate is an organic compound belonging to the pyrazole family. This compound is characterized by its unique structure, which includes a pyrazole ring substituted with diethyl ester groups at the 3 and 5 positions and an isobutyl group at the 1 position. It is a solid crystalline substance with specific physical and chemical properties .
Métodos De Preparación
The synthesis of Diethyl 1-isobutyl-1H-pyrazole-3,5-dicarboxylate typically involves organic synthetic routes. One common method includes the alkylation and azidation of diethyl pyrazole-3,5-dicarboxylate, followed by the reduction of the azide functional group using triphenylphosphine . The reaction conditions often involve the use of methanol and cesium carbonate as reagents . Industrial production methods may vary, but they generally follow similar synthetic strategies with optimization for large-scale production.
Análisis De Reacciones Químicas
Diethyl 1-isobutyl-1H-pyrazole-3,5-dicarboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reagents like triphenylphosphine to reduce azide groups.
Substitution: The compound can participate in substitution reactions, where functional groups on the pyrazole ring are replaced with other groups. Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Diethyl 1-isobutyl-1H-pyrazole-3,5-dicarboxylate has several scientific research applications:
Mecanismo De Acción
The mechanism of action of Diethyl 1-isobutyl-1H-pyrazole-3,5-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways .
Comparación Con Compuestos Similares
Diethyl 1-isobutyl-1H-pyrazole-3,5-dicarboxylate can be compared with other similar compounds, such as:
Diethyl 3,5-pyrazoledicarboxylate: This compound has a similar pyrazole ring structure but lacks the isobutyl group at the 1 position.
Diethyl 1-methyl-1H-pyrazole-3,5-dicarboxylate: This compound has a methyl group instead of an isobutyl group at the 1 position. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct physical and chemical properties, making it suitable for various applications.
Propiedades
Fórmula molecular |
C13H20N2O4 |
|---|---|
Peso molecular |
268.31 g/mol |
Nombre IUPAC |
diethyl 1-(2-methylpropyl)pyrazole-3,5-dicarboxylate |
InChI |
InChI=1S/C13H20N2O4/c1-5-18-12(16)10-7-11(13(17)19-6-2)15(14-10)8-9(3)4/h7,9H,5-6,8H2,1-4H3 |
Clave InChI |
SKPSOOPRPMVHCY-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=CC(=NN1CC(C)C)C(=O)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(3-butoxyphenyl)tetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-imine 5,5-dioxide](/img/structure/B15112259.png)


![N-(3-methyl-1-oxo-1-{[3-(1H-tetrazol-1-yl)phenyl]amino}butan-2-yl)benzamide](/img/structure/B15112275.png)

![1-(2,5,7-Trimethyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethanone](/img/structure/B15112288.png)
![3-{[(1-isopropyl-3-methyl-1H-pyrazol-4-yl)amino]methyl}phenol](/img/structure/B15112302.png)
![5-Chloro-6-[2-(piperidine-1-carbonyl)morpholin-4-yl]pyridine-3-carbonitrile](/img/structure/B15112321.png)
![4-{[1-({5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazol-3-yl}methyl)piperidin-3-yl]methoxy}pyridine](/img/structure/B15112329.png)
![(2E)-N-[5-(benzylsulfonyl)-1,3,4-thiadiazol-2-yl]-3-phenylprop-2-enamide](/img/structure/B15112332.png)
![1-[3-(trifluoromethyl)phenyl]-5-[(2,4,6-trimethylphenoxy)methyl]-1H-tetrazole](/img/structure/B15112352.png)

![1-(2-furyl)-N-{[1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]methyl}methanamine](/img/structure/B15112360.png)
![N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-{[5-(4-fluorophenyl)furan-2-yl]methyl}-4-methylbenzamide](/img/structure/B15112361.png)
